molecular formula C14H18N2O4 B4693440 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(tetrahydro-2-furanylmethyl)urea

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(tetrahydro-2-furanylmethyl)urea

Cat. No. B4693440
M. Wt: 278.30 g/mol
InChI Key: LNECRAWDEQRDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(tetrahydro-2-furanylmethyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly known as DBU-TFMU and belongs to the class of urea derivatives. DBU-TFMU has shown promising results in various research studies, and its unique properties make it a valuable tool for researchers in different fields.

Mechanism of Action

The mechanism of action of DBU-TFMU is not fully understood, but it is believed to act as a base catalyst in organic reactions. DBU-TFMU has a high basicity and can abstract protons from acidic functional groups, thereby increasing the reactivity of the substrate. In metal-catalyzed reactions, DBU-TFMU acts as a chelating agent and stabilizes the intermediate species, leading to enhanced reactivity.
Biochemical and Physiological Effects:
DBU-TFMU has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-carcinogenic, making it a safe chemical compound for use in scientific research.

Advantages and Limitations for Lab Experiments

DBU-TFMU has several advantages as a catalyst in organic reactions. It has a high basicity, which makes it a strong base catalyst and enhances the reactivity of the substrate. Additionally, DBU-TFMU is a relatively inexpensive and readily available chemical compound, making it a popular choice among researchers. However, DBU-TFMU has some limitations, such as its low solubility in water and its sensitivity to air and moisture.

Future Directions

There are several future directions for research on DBU-TFMU. One potential area of research is the development of new synthetic methodologies using DBU-TFMU as a catalyst. Additionally, DBU-TFMU can be used in the synthesis of novel bioactive compounds with potential therapeutic applications. Another area of research is the study of the mechanism of action of DBU-TFMU in metal-catalyzed reactions, which could lead to the development of new metal-based catalysts with enhanced reactivity.
Conclusion:
In conclusion, DBU-TFMU is a valuable chemical compound with potential applications in scientific research. Its unique properties make it a useful tool in organic synthesis and metal-catalyzed reactions. DBU-TFMU has several advantages as a catalyst, but also has some limitations. Future research on DBU-TFMU could lead to the development of new synthetic methodologies and novel bioactive compounds.

Scientific Research Applications

DBU-TFMU has been extensively studied for its potential applications in scientific research. It is commonly used as a catalyst in various organic reactions such as the synthesis of heterocyclic compounds, peptide bond formation, and carbon-carbon bond formation. DBU-TFMU has also been used as a ligand in metal-catalyzed reactions, where it acts as a chelating agent and enhances the reactivity of the metal catalyst. Additionally, DBU-TFMU has been used in the synthesis of bioactive compounds such as antifungal agents and anticancer drugs.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c17-14(15-9-11-2-1-5-18-11)16-10-3-4-12-13(8-10)20-7-6-19-12/h3-4,8,11H,1-2,5-7,9H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNECRAWDEQRDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(tetrahydro-2-furanylmethyl)urea
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(tetrahydro-2-furanylmethyl)urea
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(tetrahydro-2-furanylmethyl)urea
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(tetrahydro-2-furanylmethyl)urea
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(tetrahydro-2-furanylmethyl)urea
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(tetrahydro-2-furanylmethyl)urea

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